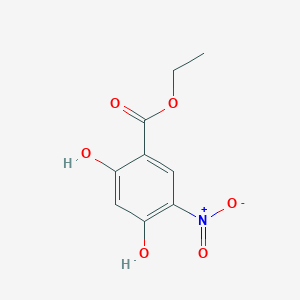
Ethyl 2,4-dihydroxy-5-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2,4-dihydroxy-5-nitrobenzoate is an organic compound with the molecular formula C9H9NO6 It is a derivative of benzoic acid, featuring both hydroxyl and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2,4-dihydroxy-5-nitrobenzoate typically involves the esterification of 2,4-dihydroxy-5-nitrobenzoic acid. The reaction can be carried out using ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction conditions generally include refluxing the mixture to ensure complete esterification.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pH, is common in large-scale production.
Types of Reactions:
Oxidation: The hydroxyl groups in this compound can undergo oxidation to form quinones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions, such as using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group acts as a deactivating group, directing incoming substituents to the meta position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid can be used for reduction.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Ethyl 2,4-dihydroxy-5-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2,4-dihydroxy-5-nitrobenzoate involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and nitro groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Methyl 2,4-dihydroxy-5-nitrobenzoate: Similar structure but with a methyl ester group instead of an ethyl ester.
2,4-Dihydroxy-5-nitrobenzoic acid: The parent acid form of the compound.
Ethyl 3,5-dihydroxy-4-nitrobenzoate: A positional isomer with different hydroxyl and nitro group placements.
Uniqueness: this compound is unique due to its specific functional group arrangement, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H9NO6 |
|---|---|
Molecular Weight |
227.17 g/mol |
IUPAC Name |
ethyl 2,4-dihydroxy-5-nitrobenzoate |
InChI |
InChI=1S/C9H9NO6/c1-2-16-9(13)5-3-6(10(14)15)8(12)4-7(5)11/h3-4,11-12H,2H2,1H3 |
InChI Key |
OPTURZGUVVSYGS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















